The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has been described as a green and efficient process []. The synthesis proceeds via a highly facile, inexpensive, and green approach using readily available starting materials. While the specific details of the synthesis are not fully outlined in the provided literature, the process is suggested to be superior to previous methods for synthesizing similar Rhopaladins' analogs.
Molecular Structure Analysis
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has been optimized and validated using molecular docking studies []. These studies have revealed the compound's structural superiority, particularly its ability to interact effectively with specific biological targets.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has been shown to exhibit anti-proliferative, apoptotic, and HPV E6/E7 inhibitory effects on CaSki cells (a human cervical cancer cell line) []. The compound's mechanism of action likely involves interfering with critical cellular processes in cancer cells, leading to their death. Preliminary RT-PCR experiments suggest that this compound affects the expression of genes involved in apoptosis, such as Bcl-2, Bax, and Caspase-3, further supporting its role in inducing cell death in cancer cells [].
Applications
The primary scientific application of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide, based on current research, is in the field of cancer research. Pre-clinical studies have demonstrated its potential as an anti-cancer agent, specifically against cervical cancer. Its ability to inhibit proliferation, induce apoptosis, and down-regulate HPV E6/E7 mRNA expression in CaSki cells makes it a promising candidate for further investigation as a potential therapeutic agent for cervical cancer [].
Related Compounds
NDT 9513727
Compound Description: NDT 9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5a receptor (C5aR). It exhibits potent inhibition of C5a-stimulated responses, including guanosine 5′-3-O-(thio)triphosphate binding, Ca2+ mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types with IC50s from 1.1 to 9.2 nM, respectively. NDT 9513727 was also effective in inhibiting C5a-induced neutropenia in gerbils and cynomolgus macaques in vivo.
Relevance: NDT 9513727 shares the 1,3-benzodioxol-5-ylmethyl substituent with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide. Both compounds are categorized as benzodioxole derivatives.
Compound Description: This compound was synthesized and characterized as a potential antifungal agent. It exhibits the (E)-configuration of the imine moiety, confirmed by single-crystal X-ray analysis.
Relevance: This compound shares the 1,3-benzodioxol-5-yl moiety with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide, classifying both as benzodioxole derivatives.
3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones
Compound Description: This refers to two isomeric compounds with the structures 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one and 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one. The crystal structures of these compounds have been determined, revealing significant differences in their intermolecular interactions, particularly involving the oxygen atoms.
Relevance: Both isomers share the 1,3-benzodioxol-5-ylmethyl moiety with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide. This structural similarity places them within the category of benzodioxole derivatives.
Compound Description: MKC-242 is a novel and selective serotonin 1A receptor agonist. It exhibits high affinity for serotonin1A receptors (Ki: 0.35 nM) and moderate affinity for alpha 1-adrenoceptors (Ki: 21 nM) with no appreciable affinity for other neurotransmitter recognition sites. MKC-242 has demonstrated anxiolytic-like and antidepressant-like effects in animal models. [, ]
Relevance: While MKC-242 incorporates a 1,4-benzodioxan moiety instead of the 1,3-benzodioxol in the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide, both compounds can be categorized as benzodioxan derivatives due to their structural similarity. [, ]
Compound Description: Alda-1 is an activator of aldehyde dehydrogenase-2 (ALDH2). It has shown promising results in improving ischemic random skin flap survival in rats and protecting cardiac and neurological function post-resuscitation in swine models. Alda-1 exerts its beneficial effects by inhibiting pyroptosis and reducing oxidative stress. [, ]
Relevance: Alda-1 directly incorporates the 1,3-benzodioxol-5-ylmethyl moiety present in the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide. Both compounds are classified as benzodioxole derivatives. [, ]
Compound Description: This compound is an investigational corrector drug for cystic fibrosis caused by the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). It aims to improve the cellular processing of ∆F508-CFTR.
Relevance: This compound shares the 1,3-benzodioxol-5-yl substructure with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide. They both fall under the benzodioxole derivatives category.
Compound Description: This compound is another investigational corrector drug for cystic fibrosis caused by the ∆F508 mutation in CFTR. Similar to the previous compound, it aims to enhance the cellular processing of ∆F508-CFTR.
Relevance: This compound also shares the 1,3-benzodioxol-5-yl substructure with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide. Both are grouped as benzodioxole derivatives based on this common structural feature.
Compound Description: This picolinamide derivative exhibits corrector activity for Δ508CFTR, partially restoring chloride channel activity by aiding the trafficking of the misfolded protein to the cell membrane.
Relevance: Although not directly sharing the 1,3-benzodioxol-5-ylmethyl moiety, this compound is discussed in the context of CFTR correctors alongside 1,3-benzodioxol-5-yl-containing compounds. This contextual relation highlights a potential overlap in the mechanism of action or target protein binding site with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide.
Compound Description: VX-809, also known as Lumacaftor, is a CFTR corrector drug that increases the amount of properly folded F508delCFTR at the cell surface. It is used in combination with potentiators to enhance chloride ion transport in CF patients. [, , ]
Relevance: VX-809 shares the 1,3-benzodioxol-5-yl substructure with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide. Both are classified as benzodioxole derivatives. [, , ]
Compound Description: VX-661, also known as Tezacaftor, is another CFTR corrector drug used in combination with other CFTR modulators to improve CFTR function.
Relevance: VX-661 shares the 1,3-benzodioxol-5-yl substructure with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide, placing both compounds in the benzodioxole derivatives category.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.